An In-depth Technical Guide to Piperazine-2,6-dione Hydrochloride: Properties, Structure, and Synthesis
An In-depth Technical Guide to Piperazine-2,6-dione Hydrochloride: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2,6-dione hydrochloride, a heterocyclic organic compound, holds a significant position as a versatile synthetic intermediate in the realm of medicinal chemistry. Its rigid, cyclic diamide structure serves as a valuable scaffold for the development of novel therapeutic agents, with derivatives showing promise in areas such as anti-inflammatory and antitumor research.[1] The hydrochloride salt form of piperazine-2,6-dione enhances its stability and solubility, particularly in aqueous media, making it more amenable to handling and various chemical transformations.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of piperazine-2,6-dione hydrochloride, offering insights for its effective utilization in research and drug development.
Chemical Structure and Core Properties
The fundamental structure of piperazine-2,6-dione consists of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with carbonyl groups at positions 2 and 6. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.
Molecular Structure:
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Molecular Formula: C₄H₇ClN₂O₂[2]
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Molecular Weight: 150.56 g/mol [2]
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CAS Number: 35975-30-5[2]
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Synonyms: 2,6-piperazinedione hydrochloride[2]
The piperazine-2,6-dione ring typically adopts a chair or boat conformation, with the chair form generally being more stable. The presence of the carbonyl groups influences the electron distribution and geometry of the ring.
Physicochemical Properties
The physicochemical properties of piperazine-2,6-dione hydrochloride are crucial for its application in synthesis and drug formulation. The hydrochloride salt form generally imparts improved solubility in polar solvents compared to its free base.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid. | [1] |
| Solubility | Soluble in water and various organic solvents.[1] The parent compound, piperazine, is freely soluble in water. | [3] |
| Storage | Sealed in a dry environment, typically at 2-8°C. | [2] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [2] |
| Predicted LogP | -1.3458 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis and Purification
Proposed Synthesis Workflow
A potential synthetic pathway could involve the cyclization of iminodiacetic acid or its derivatives, followed by treatment with hydrochloric acid.
Caption: Standard analytical workflow for structural elucidation.
Expected Spectral Data
While experimental spectra for piperazine-2,6-dione hydrochloride are not available in the provided search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the piperazine ring. Due to the symmetry of the molecule, a singlet might be observed for the four methylene protons. The presence of the hydrochloride salt may cause a downfield shift of the N-H proton signal, which would likely appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show two distinct signals: one for the carbonyl carbons and another for the methylene carbons. The carbonyl carbon signal would appear significantly downfield (typically in the range of 160-180 ppm), while the methylene carbon signal would be observed in the aliphatic region (around 40-50 ppm).
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FT-IR Spectroscopy: The infrared spectrum would provide information about the functional groups present. Key absorption bands would include:
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Strong C=O stretching vibrations for the amide carbonyl groups, typically in the region of 1650-1700 cm⁻¹.
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N-H stretching vibrations, which may be broadened due to hydrogen bonding and the presence of the hydrochloride, appearing in the range of 3200-3400 cm⁻¹.
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C-N stretching vibrations.
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N-H bending vibrations.
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Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (piperazine-2,6-dione) at m/z 114.10. The fragmentation pattern would be characteristic of the piperazine-2,6-dione ring structure.
Applications in Drug Development
The piperazine-2,6-dione scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for their potential as:
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Anti-inflammatory agents: The rigid structure can be functionalized to interact with specific biological targets involved in inflammatory pathways.
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Antitumor compounds: The piperazine-2,6-dione core can be incorporated into larger molecules designed to target cancer cells.
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Central Nervous System (CNS) agents: The piperazine moiety is a common feature in many CNS-active drugs, and the dione derivative provides a scaffold for creating new compounds with potential neurological activity.
The hydrochloride salt's enhanced solubility makes it particularly useful for in vitro biological screening and as a starting material for further chemical modifications in aqueous or semi-aqueous conditions.
Conclusion
Piperazine-2,6-dione hydrochloride is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery and development. Its well-defined structure and favorable physicochemical properties make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not widely published, its properties and synthesis can be reasonably inferred from related structures. Further research into the synthesis and biological activities of novel derivatives based on this scaffold is warranted and holds promise for the discovery of new medicines.
References
- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
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ResearchGate. Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. [Link]
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Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
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PubChem. Piperazine-2,6-dione | C4H6N2O2 | CID 338690. [Link]
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NIST WebBook. Piperazine dihydrochloride. [Link]
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PubChemLite. Piperazine-2,6-dione hydrochloride (C4H6N2O2). [Link]
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ResearchGate. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. [Link]
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PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]
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ResearchGate. Synthesis and Crystal Structure of a New 2,6-dimethyl piperazine-1,4-diium Perchlorate Monohydrate: 2 · H2O. [Link]
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EMBL-EBI. piperidine-2,6-dione (CHEBI:5435). [Link]
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MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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